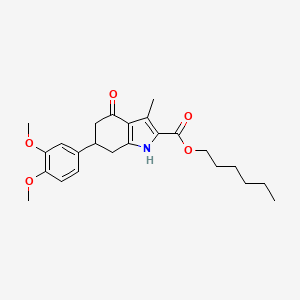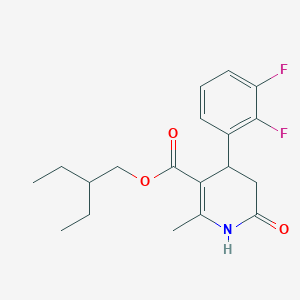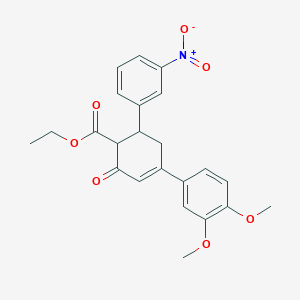![molecular formula C20H15ClF3N5OS B11429367 N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[5-(1H-indol-3-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11429367.png)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[5-(1H-indol-3-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[5-(1H-indol-3-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-trifluoromethylphenyl group, an indole moiety, and a triazole ring, all connected through a sulfanyl-acetamide linkage. Its multifaceted structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[5-(1H-indol-3-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Triazole Ring Formation: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Coupling Reactions: The chloro-trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction, where the chloro group acts as a leaving group.
Final Assembly: The final step involves the coupling of the indole-triazole intermediate with the chloro-trifluoromethylphenyl group through a sulfanyl-acetamide linkage, typically using thiol reagents and acylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially altering the compound’s biological activity.
Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines or Hydroxyl Derivatives: From substitution reactions.
Scientific Research Applications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[5-(1H-indol-3-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings are known to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. The chloro-trifluoromethylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanyl-acetamide linkage can act as a pharmacophore, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- **N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[5-(1H-indol-3-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide shares structural similarities with other indole-triazole derivatives, such as:
- **this compound
- **this compound
Uniqueness:
- The presence of the chloro-trifluoromethylphenyl group distinguishes it from other compounds, potentially enhancing its biological activity and stability.
- The combination of indole and triazole rings provides a unique scaffold for drug design, offering multiple sites for chemical modification and optimization.
Properties
Molecular Formula |
C20H15ClF3N5OS |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClF3N5OS/c1-29-18(13-9-25-15-5-3-2-4-12(13)15)27-28-19(29)31-10-17(30)26-16-8-11(20(22,23)24)6-7-14(16)21/h2-9,25H,10H2,1H3,(H,26,30) |
InChI Key |
CTHQEXXXXMVKIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11429287.png)
![2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B11429290.png)
![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B11429294.png)
![N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11429300.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B11429305.png)

![3-(4-methoxyphenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429316.png)
![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B11429324.png)

![2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11429334.png)


![5-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11429355.png)
![1-benzyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11429359.png)
